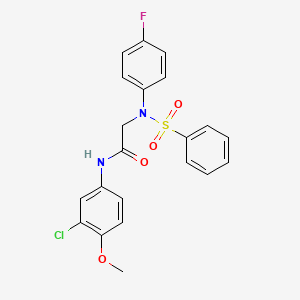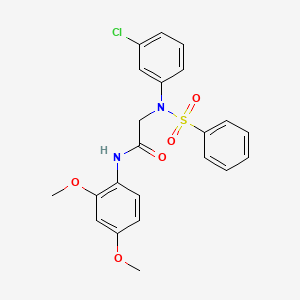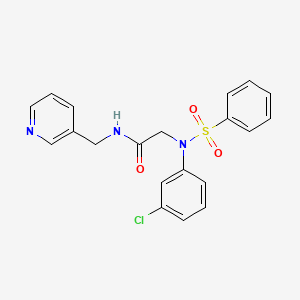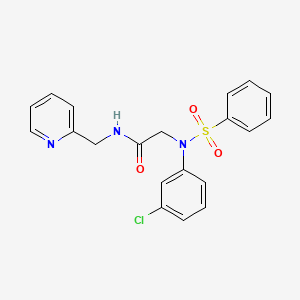
N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide
Vue d'ensemble
Description
N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as PSB-0739 and belongs to the class of glycine transporter 1 (GlyT1) inhibitors.
Mécanisme D'action
PSB-0739 works by inhibiting N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. This results in an increase in the levels of glycine in the brain, which enhances the activity of NMDA receptors. The enhanced activity of NMDA receptors has been shown to improve cognitive function and has potential applications in the treatment of cognitive disorders.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which enhances the activity of NMDA receptors. This has been shown to improve cognitive function and has potential applications in the treatment of cognitive disorders. PSB-0739 has also been shown to have neuroprotective effects, which could have applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
PSB-0739 has a number of advantages for lab experiments. It has a high affinity for N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which makes it a useful tool for studying the role of glycine in the brain. It has also been shown to have a good safety profile, which makes it suitable for use in animal studies. However, PSB-0739 has some limitations for lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacology and toxicity. Additionally, it is a highly specific inhibitor of N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which limits its potential applications in other areas of research.
Orientations Futures
There are a number of future directions for research on PSB-0739. One area of research is the potential applications of PSB-0739 in the treatment of cognitive disorders such as schizophrenia. Another area of research is the potential use of PSB-0739 as a neuroprotective agent in the treatment of neurodegenerative disorders. Additionally, there is potential for the development of new compounds that are based on the structure of PSB-0739, which could have improved pharmacological properties. Finally, there is potential for the development of new methods for the synthesis of PSB-0739, which could improve the efficiency and yield of the process.
Applications De Recherche Scientifique
PSB-0739 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, which is a protein that regulates the levels of glycine in the brain. Glycine is an important neurotransmitter that is involved in a wide range of physiological processes, including the modulation of N-methyl-D-aspartate (NMDA) receptors. PSB-0739 has been shown to enhance the activity of NMDA receptors, which has potential applications in the treatment of cognitive disorders such as schizophrenia.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-16-8-7-13-20-14-16)15-22(17-9-3-1-4-10-17)26(24,25)18-11-5-2-6-12-18/h1-14H,15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLAJQYJMVBWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3569172.png)
![N-(2,4-difluorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569178.png)
![N-(3-methoxy-5-nitrophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569179.png)
![7-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569184.png)
![N-(3,4-dimethoxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569187.png)
![3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3569193.png)







